4-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves complex reactions, often starting from simpler piperazinyl or pyridinyl precursors. These processes might involve nucleophilic substitution reactions, cycloadditions, or electrophilic interactions to introduce various functional groups and achieve the desired heterocyclic frameworks (Tucker et al., 1998).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocycles, including oxazolidinone and pyridine rings, which are crucial for their biological activity. The spatial arrangement of these rings, along with substituents like piperidine and oxazinone groups, plays a significant role in their chemical reactivity and interactions with biological targets (Rogiers et al., 2001).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including lactone cleavage and reduction, to yield products with potential biological activities. The presence of heteroatoms and multiple functional groups allows for a wide range of chemical transformations, making these compounds versatile intermediates in synthetic chemistry (Han et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and the nature of their functional groups. For instance, the introduction of halogen atoms or methyl groups can significantly alter their solubility in organic solvents and their thermal stability (Kumar et al., 2011).
Chemical Properties Analysis
The chemical behavior of these compounds, particularly their reactivity towards nucleophiles and electrophiles, is dictated by the electron-donating or withdrawing characteristics of the substituents attached to the heterocyclic frameworks. The presence of oxazolidinone and piperazine rings can enhance the electrophilicity of the compound, making it reactive towards various nucleophiles in synthetic applications (Shin et al., 2013).
properties
IUPAC Name |
4-[2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl]pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c22-14(10-21-15(23)11-26-13-2-1-5-18-16(13)21)19-6-3-12(4-7-19)20-8-9-25-17(20)24/h1-2,5,12H,3-4,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOVCOMGCJSQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOC2=O)C(=O)CN3C(=O)COC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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